molecular formula C13H14N2O B11892704 6-(Cyclopropylmethoxy)isoquinolin-3-amine

6-(Cyclopropylmethoxy)isoquinolin-3-amine

Cat. No.: B11892704
M. Wt: 214.26 g/mol
InChI Key: NCUFIGRUNQTAAZ-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)isoquinolin-3-amine is a chemical compound with the molecular formula C13H14N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)isoquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale catalytic processes. These methods may include the use of metal catalysts such as palladium or copper to facilitate the cyclization and coupling reactions. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)isoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(Cyclopropylmethoxy)isoquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)isoquinolin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-3-amine: A simpler derivative of isoquinoline with similar chemical properties.

    3-Aminoisoquinoline:

Uniqueness

6-(Cyclopropylmethoxy)isoquinolin-3-amine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(cyclopropylmethoxy)isoquinolin-3-amine

InChI

InChI=1S/C13H14N2O/c14-13-6-11-5-12(16-8-9-1-2-9)4-3-10(11)7-15-13/h3-7,9H,1-2,8H2,(H2,14,15)

InChI Key

NCUFIGRUNQTAAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=CC(=NC=C3C=C2)N

Origin of Product

United States

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